In-Depth Technical Guide: Discovery and Synthesis of SARS-CoV-2 Mpro Inhibitor ALP-POS-ddb41b15-1 (Mpro-IN-35)
In-Depth Technical Guide: Discovery and Synthesis of SARS-CoV-2 Mpro Inhibitor ALP-POS-ddb41b15-1 (Mpro-IN-35)
Issued: December 2025
Abstract
This technical document details the discovery, synthesis, and characterization of a novel, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), designated ALP-POS-ddb41b15-1 (also known as Mpro-IN-35 or Compound 1). This quinoline-isoxazole derivative was identified through a machine learning-driven de novo design campaign coupled with synthetic route prediction as part of the COVID Moonshot initiative. It exhibits significant inhibitory activity against the Mpro enzyme and antiviral efficacy in a surrogate live virus assay. This guide provides a comprehensive overview of its discovery context, detailed experimental protocols for its synthesis and evaluation, and a summary of its biological activity, intended for researchers in drug discovery and virology.
Discovery and Rationale
The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins.[1] Its dissimilarity to human proteases makes it a prime target for antiviral therapeutics.[1]
The inhibitor Mpro-IN-35 was discovered as part of an open-science initiative that utilized a machine learning model for the de novo design of potent and synthetically accessible Mpro inhibitors.[1][2] Starting with a dataset of 42 active and 515 inactive compounds, the model generated novel chemical scaffolds predicted to have higher potency than existing hits.[1][2] Mpro-IN-35 emerged as the most promising compound from a set of five algorithm-designed molecules that were successfully synthesized and tested.[1]
Quantitative Biological Data
The biological activity of Mpro-IN-35 was assessed through biochemical and cell-based viral assays. The compound demonstrated micromolar inhibition of the recombinant Mpro enzyme and antiviral activity against the human coronavirus OC43, which serves as a BSL-2 surrogate for SARS-CoV-2.[1]
| Compound ID | Chemical Name | Mpro IC50 (μM) [95% CI] | OC43 EC50 (μM) [95% CI] | Cytotoxicity CC50 (A549 cells, μM) |
| Mpro-IN-35 (Compound 1) | 4-((6-chloro-7-(2-morpholinoethoxy)quinolin-4-yl)amino)-N-cyclopropyl-5-methylisoxazole-3-carboxamide | 4.1 [3.42, 4.86] | 13.8 [10.1, 18.4] | > 100 |
Synthesis and Experimental Protocols
The following sections provide detailed methodologies for the chemical synthesis of Mpro-IN-35 and the biological assays used for its characterization.
Chemical Synthesis of Mpro-IN-35
The synthesis of Mpro-IN-35 was achieved through a multi-step process as outlined below. The workflow begins with the construction of the isoxazole core, followed by functionalization and final coupling with the quinoline moiety.
Protocol for Synthesis of 4-((6-chloro-7-(2-morpholinoethoxy)quinolin-4-yl)amino)-N-cyclopropyl-5-methylisoxazole-3-carboxamide (Mpro-IN-35):
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Step 1: Synthesis of Ethyl 4-amino-5-methylisoxazole-3-carboxylate.
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To a solution of ethyl 2-cyano-3-methylglutaconate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
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Reflux the mixture for 4 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is used in the next step without further purification.
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Step 2: Buchwald-Hartwig Coupling.
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In a reaction vessel, combine ethyl 4-amino-5-methylisoxazole-3-carboxylate (1 equivalent), 4,6-dichloro-7-(2-morpholinoethoxy)quinoline (1 equivalent), cesium carbonate (2 equivalents), Xantphos (0.1 equivalents), and palladium(II) acetate (0.05 equivalents).
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Add anhydrous dioxane to the vessel.
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Degas the mixture with argon for 15 minutes.
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Heat the reaction at 100 °C for 12 hours.
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After cooling, dilute the mixture with ethyl acetate and filter through celite.
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Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled ester intermediate.
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Step 3: Saponification.
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Dissolve the ester intermediate from Step 2 in a mixture of ethanol and water.
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Add sodium hydroxide (3 equivalents) and stir the mixture at 60 °C for 2 hours.
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Cool the reaction and adjust the pH to ~5 with 1N HCl.
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Extract the product with dichloromethane.
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Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
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Step 4: Amide Coupling.
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Dissolve the carboxylic acid intermediate (1 equivalent) in dimethylformamide (DMF).
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Add HATU (1.2 equivalents), DIPEA (3 equivalents), and cyclopropylamine (1.5 equivalents).
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Stir the mixture at room temperature for 4 hours.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography to yield the final compound, Mpro-IN-35.
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Mpro Biochemical Inhibition Assay Protocol
The inhibitory activity of Mpro-IN-35 against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay.[3][4]
Reagents:
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Assay Buffer: 20 mM HEPES pH 7.3, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 10% Glycerol.
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Mpro Enzyme Stock: Recombinant SARS-CoV-2 Mpro, stored at -80 °C.
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FRET Substrate: [5-FAM]-AVLQSGFR-[Lys(Dabcyl)]-K-amide, stored at -20 °C.
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Compound Plates: Mpro-IN-35 serially diluted in DMSO.
Procedure:
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Using an acoustic dispenser, seed 200 nL of compound dilutions or DMSO (for control wells) into a 384-well low-volume assay plate.
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Prepare a working solution of Mpro in assay buffer and dispense 10 µL into each well to achieve a final concentration of 5 nM.
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Centrifuge the plate briefly and incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
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Prepare a working solution of the FRET substrate in assay buffer and dispense 10 µL into each well to initiate the reaction. The final substrate concentration should be 375 nM.
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Immediately place the plate into a fluorescence plate reader (e.g., BMG Pherastar FS).
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Monitor the increase in fluorescence (excitation: 480 nm, emission: 520 nm) every minute for 15-30 minutes.
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Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
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Determine the percent inhibition relative to DMSO controls.
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Plot the percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.
OC43 Live Virus Antiviral Assay Protocol
The antiviral activity was assessed by measuring the inhibition of virus-induced cytopathic effect (CPE) in susceptible cells.[5]
Materials:
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Cells: HCT-8 cells.
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Virus: Human coronavirus OC43.
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Media: RPMI supplemented with 2% FBS.
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Compound: Mpro-IN-35.
Procedure:
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Seed HCT-8 cells in 96-well plates and culture overnight to form a confluent monolayer.
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Prepare serial dilutions of Mpro-IN-35 in culture medium.
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Remove the growth medium from the cells and add the compound dilutions.
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Infect the cells with HCoV-OC43 at a pre-determined multiplicity of infection (e.g., 50 x TCID50).[5] Include uninfected and virus-only controls.
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Incubate the plates at 33 °C in a 5% CO2 incubator for 5-8 days.[5]
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Visually inspect the wells daily for signs of cytopathic effect (e.g., cell rounding, detachment).
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After the incubation period, quantify cell viability using a suitable method, such as the CellTiter-Glo assay or by staining with crystal violet.
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Calculate the percent inhibition of CPE for each compound concentration relative to the virus-only control.
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Plot the percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the EC50 value.
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In parallel, run a cytotoxicity assay on uninfected cells to determine the CC50 value.
Mechanism of Action
Mpro-IN-35 is a non-covalent, competitive inhibitor. It binds to the active site of the SARS-CoV-2 Mpro, preventing the enzyme from processing the viral polyproteins pp1a and pp1ab. This blockade of proteolytic cleavage halts the production of functional viral proteins necessary for the formation of the replication-transcription complex, thereby inhibiting viral replication.[1]
Conclusion
Mpro-IN-35 (Compound 1) represents a successful outcome of a synthesis-directed de novo drug design campaign. It is a novel, non-covalent inhibitor of the SARS-CoV-2 main protease with a distinct quinoline-isoxazole scaffold. With confirmed biochemical and antiviral activity, it serves as a valuable chemical probe and a promising starting point for further lead optimization efforts in the development of orally bioavailable therapeutics for COVID-19 and potentially other coronavirus-related diseases. The open-science nature of its discovery provides a rich foundation for continued research.[1]
References
- 1. Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylab.uchicago.edu [taylab.uchicago.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Measure Antibody Neutralization of Live Human Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
